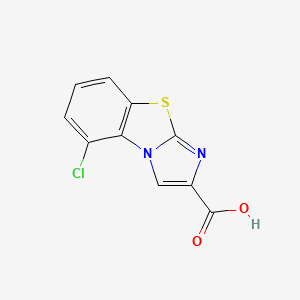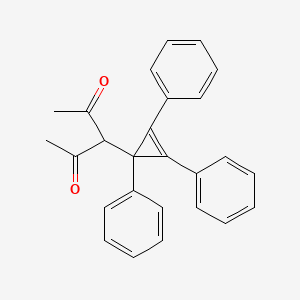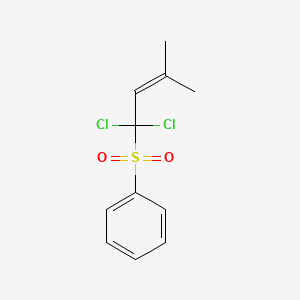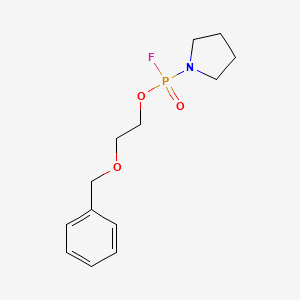![molecular formula C8H21NOSi B14421961 N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine CAS No. 80202-61-5](/img/structure/B14421961.png)
N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine is an organic compound with the molecular formula C8H21NSi. This compound is characterized by the presence of an ethyl group, a trimethylsilyl group, and an ethanamine backbone. It is a derivative of ethanamine, where the nitrogen atom is bonded to an ethyl group and a trimethylsilyl-oxy-methyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine typically involves the reaction of N-ethyl ethanamine with a trimethylsilylating agent. One common method is the reaction of N-ethyl ethanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other silylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine involves its ability to act as a nucleophile due to the presence of the nitrogen atom. The trimethylsilyl group provides steric hindrance, which can influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-ethyl ethanamine: Similar structure but with a methyl group instead of the trimethylsilyl group.
Diethylamine: Contains two ethyl groups attached to the nitrogen atom.
Trimethylsilyl methylamine: Contains a trimethylsilyl group attached to the nitrogen atom.
Uniqueness
N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine is unique due to the presence of both an ethyl group and a trimethylsilyl-oxy-methyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable in specific synthetic applications .
Propriétés
| 80202-61-5 | |
Formule moléculaire |
C8H21NOSi |
Poids moléculaire |
175.34 g/mol |
Nom IUPAC |
N-ethyl-N-(trimethylsilyloxymethyl)ethanamine |
InChI |
InChI=1S/C8H21NOSi/c1-6-9(7-2)8-10-11(3,4)5/h6-8H2,1-5H3 |
Clé InChI |
XYYMRYYLSPLZFP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)

